molecular formula C19H15ClN6O2 B2866789 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide CAS No. 1421474-61-4

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide

Katalognummer: B2866789
CAS-Nummer: 1421474-61-4
Molekulargewicht: 394.82
InChI-Schlüssel: HLJBBZKDXLGUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic carboxamide featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a pyrimidine ring bearing a 2-methylimidazole substituent.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-11-16(17(25-28-11)14-5-3-4-6-15(14)20)18(27)24-13-9-22-19(23-10-13)26-8-7-21-12(26)2/h3-10H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBBZKDXLGUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(N=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.

    Formation of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amine.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide
  • Structure : Differs in the heterocyclic ring attached to the carboxamide group (thiazole vs. pyrimidine-imidazole).
  • Molecular Weight : 409.88864 g/mol .
  • Key Substituents : Thiazole ring substituted with 4-(4-methylphenyl), compared to the pyrimidine-imidazole group in the target compound.
Razaxaban (DPC 906, BMS-561389)
  • Structure: Pyrazole core with trifluoromethyl and aminobenzisoxazole substituents, linked to a phenyl-imidazole group .
  • Pharmacology : Potent factor Xa inhibitor (IC₅₀ < 1 nM) with high selectivity over trypsin and plasma kallikrein.
  • Key Features: P1 Ligand: Aminobenzisoxazole enhances factor Xa specificity. P4 Optimization: Improved permeability and reduced plasma protein binding (free fraction in human plasma: ~15%) .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

Parameter Target Compound Thiazole Analog Razaxaban
Core Structure Isoxazole-pyrimidine-imidazole Isoxazole-thiazole Pyrazole-benzisoxazole-imidazole
Molecular Weight ~410–420 g/mol (estimated) 409.89 g/mol 642.1 g/mol
Key Substituents 2-Chlorophenyl, 2-methylimidazole 4-Methylphenylthiazole Trifluoromethyl, aminobenzisoxazole
Plasma Protein Binding Likely moderate (chlorophenyl increases lipophilicity) Unknown Low (~85% bound)
Enzyme Selectivity Potential kinase/protease inhibition Undocumented Factor Xa (selectivity >1000x over trypsin)

Mechanistic Insights

  • Target Compound: The 2-methylimidazole group may act as a hydrogen-bond donor/acceptor, mimicking adenine in ATP-binding pockets of kinases. The 2-chlorophenyl group could enhance hydrophobic interactions in enzyme active sites.
  • Razaxaban: The aminobenzisoxazole P1 ligand aligns with factor Xa’s S4 pocket, while the trifluoromethyl group improves metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.